molecular formula C10H15ClO B14392595 5-(2-Chloropropan-2-yl)-2,3-dimethylcyclopent-2-en-1-one CAS No. 89950-36-7

5-(2-Chloropropan-2-yl)-2,3-dimethylcyclopent-2-en-1-one

Cat. No.: B14392595
CAS No.: 89950-36-7
M. Wt: 186.68 g/mol
InChI Key: HVRRLPUIICXKON-UHFFFAOYSA-N
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Description

5-(2-Chloropropan-2-yl)-2,3-dimethylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with chloropropyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropropan-2-yl)-2,3-dimethylcyclopent-2-en-1-one typically involves the alkylation of a cyclopentene derivative with 2-chloropropane under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the cyclopentene ring, allowing for the nucleophilic attack on the chloropropane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropropan-2-yl)-2,3-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-Chloropropan-2-yl)-2,3-dimethylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloropropan-2-yl)-2,3-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropropan-2-ylbenzene
  • 2-Chloropropan-2-ylcyclohexane
  • 2-Chloropropan-2-ylcyclopentane

Uniqueness

5-(2-Chloropropan-2-yl)-2,3-dimethylcyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89950-36-7

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

5-(2-chloropropan-2-yl)-2,3-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C10H15ClO/c1-6-5-8(10(3,4)11)9(12)7(6)2/h8H,5H2,1-4H3

InChI Key

HVRRLPUIICXKON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(C1)C(C)(C)Cl)C

Origin of Product

United States

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